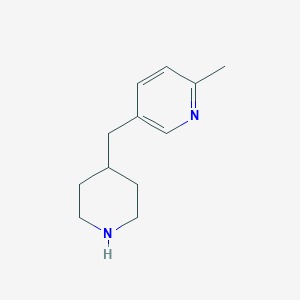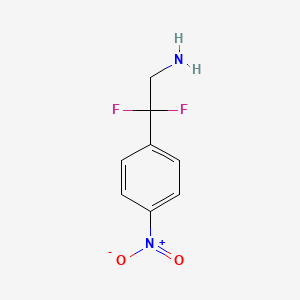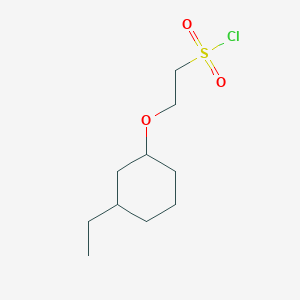![molecular formula C14H17N3O B13524921 4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)
4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(1H-imidazol-4-yl)phenyl]methyl}morpholine is a compound that features an imidazole ring attached to a phenyl group, which is further connected to a morpholine ring. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, known for its broad range of chemical and biological properties . Morpholine is a six-membered ring containing both nitrogen and oxygen atoms, often used in chemical synthesis and as a solvent.
Preparation Methods
The synthesis of 4-{[4-(1H-imidazol-4-yl)phenyl]methyl}morpholine can be achieved through various synthetic routes. One common method involves the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This intermediate can then be reacted with morpholine under appropriate conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-{[4-(1H-imidazol-4-yl)phenyl]methyl}morpholine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the phenyl group, depending on the reagents used.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the imidazole ring or the phenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles
Scientific Research Applications
4-{[4-(1H-imidazol-4-yl)phenyl]methyl}morpholine has a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-{[4-(1H-imidazol-4-yl)phenyl]methyl}morpholine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity . The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar compounds to 4-{[4-(1H-imidazol-4-yl)phenyl]methyl}morpholine include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer medication.
Metronidazole: An antibacterial and antiprotozoal agent. What sets 4-{[4-(1H-imidazol-4-yl)phenyl]methyl}morpholine apart is its unique combination of the imidazole and morpholine rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine |
InChI |
InChI=1S/C14H17N3O/c1-3-13(14-9-15-11-16-14)4-2-12(1)10-17-5-7-18-8-6-17/h1-4,9,11H,5-8,10H2,(H,15,16) |
InChI Key |
GLGZVTIGFGVDQD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride](/img/structure/B13524849.png)
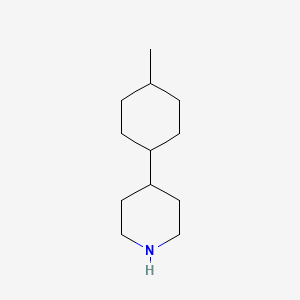
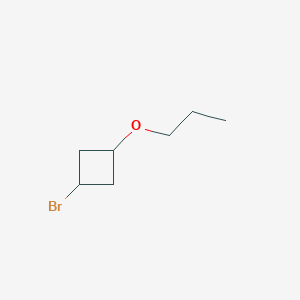

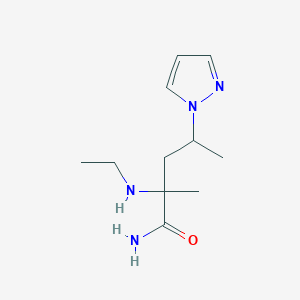

amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)


![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
